molecular formula C26H29NO2 B12617631 6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile CAS No. 920509-96-2

6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile

Katalognummer: B12617631
CAS-Nummer: 920509-96-2
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: YMHLRSZTNWVQGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile is a chemical compound known for its unique structural properties It consists of a naphthalene core substituted with a methoxy group and an octyloxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile typically involves a multi-step process. One common method includes the alkylation of 4-hydroxybenzaldehyde with octyl bromide to form 4-(octyloxy)benzaldehyde. This intermediate is then subjected to a condensation reaction with 6-hydroxy-2-naphthaldehyde in the presence of a base to yield the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Wirkmechanismus

The mechanism of action of 6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-{[4-(Hexyloxy)phenyl]methoxy}naphthalene-2-carbonitrile
  • 6-{[4-(Decyloxy)phenyl]methoxy}naphthalene-2-carbonitrile
  • 6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile

Uniqueness

6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile is unique due to its specific alkyl chain length, which influences its physical and chemical properties. This compound exhibits distinct solubility, melting point, and reactivity compared to its analogs with shorter or longer alkyl chains. These properties make it suitable for specific applications in material science and organic synthesis.

Eigenschaften

CAS-Nummer

920509-96-2

Molekularformel

C26H29NO2

Molekulargewicht

387.5 g/mol

IUPAC-Name

6-[(4-octoxyphenyl)methoxy]naphthalene-2-carbonitrile

InChI

InChI=1S/C26H29NO2/c1-2-3-4-5-6-7-16-28-25-13-9-21(10-14-25)20-29-26-15-12-23-17-22(19-27)8-11-24(23)18-26/h8-15,17-18H,2-7,16,20H2,1H3

InChI-Schlüssel

YMHLRSZTNWVQGT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.